1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-
Description
Structural Characterization of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex aromatic diazonium salts. According to PubChem database records, the compound is officially designated as 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-. The molecular formula has been reported with slight variations across different sources, with C10H6N3O6S+ being the most commonly cited formulation. Alternative formulations include C10H7N3O6S, reflecting different protonation states of the sulfonic acid group.
The molecular weight calculations based on the established molecular formula yield values ranging from 295.23 to 297.24 grams per mole, depending on the specific ionization state considered. The compound exists as a cationic species due to the presence of the diazonium group, which carries a formal positive charge. The European Community number 256-582-3 and the DSSTox Substance identification DTXSID8068549 provide additional regulatory identifiers for this compound.
The InChI key CCFWJWRQXDDAEJ-UHFFFAOYSA-O serves as a unique molecular identifier, while the corresponding SMILES notation describes the structural connectivity as containing a naphthalene backbone with specific substitution patterns. The nomenclature reflects the compound's origin from naphthalene through substitution at the 1-position with a diazonium group, position 2 with a hydroxyl group, position 6 with a nitro group, and position 4 with a sulfonic acid group.
Crystallographic Data and X-ray Diffraction Studies
Available literature indicates that 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- crystallizes as brown-yellow crystals. The crystalline form represents a stable solid-state arrangement that accommodates the complex electronic interactions between the multiple functional groups present in the molecule. The crystal morphology reflects the influence of intermolecular hydrogen bonding patterns, particularly involving the hydroxyl and sulfonic acid functionalities.
While comprehensive crystallographic parameters remain limited in the current literature, the brown-yellow coloration suggests significant electronic conjugation throughout the aromatic system. The crystal structure likely exhibits planar or near-planar geometry for the naphthalene backbone, with out-of-plane orientations for the bulkier substituents such as the nitro and sulfonic acid groups.
The solid-state packing arrangements in these crystals would be expected to involve multiple intermolecular interactions, including hydrogen bonding between sulfonic acid groups and hydroxyl functionalities from adjacent molecules. The diazonium group, being highly electrophilic, may also participate in weak interactions with electron-rich regions of neighboring molecules.
Spectroscopic Identification
UV-Vis Absorption Spectral Features
The ultraviolet-visible absorption spectroscopy of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- exhibits characteristic features arising from the extended conjugated system incorporating the naphthalene backbone and the various electron-withdrawing and electron-donating substituents. The presence of the diazonium group introduces significant electronic perturbations that shift absorption maxima compared to unsubstituted naphthalene derivatives.
The brown-yellow crystalline appearance suggests absorption in the blue-violet region of the visible spectrum, consistent with extensive conjugation between the aromatic system and the diazonium functionality. The nitro group, being a strong electron-withdrawing substituent, contributes additional absorption bands in the ultraviolet region through nitro-to-aromatic charge transfer transitions.
The hydroxyl group at the 2-position creates potential for tautomeric equilibria, which may manifest as additional absorption features or band broadening in the ultraviolet-visible spectrum. The sulfonic acid group, while not directly conjugated with the aromatic system, influences the overall electronic environment and may affect the intensity and position of absorption bands.
FTIR Vibrational Mode Assignments
Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes characteristic of the multiple functional groups present in 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-. The diazonium group typically exhibits characteristic stretching frequencies in the region around 2200-2300 wavenumbers, corresponding to the nitrogen-nitrogen triple bond character.
The hydroxyl group contributes broad absorption bands in the 3200-3600 wavenumber region, with the exact position and breadth influenced by hydrogen bonding interactions. The nitro group displays characteristic asymmetric and symmetric stretching modes around 1500-1600 wavenumbers and 1300-1400 wavenumbers, respectively.
The sulfonic acid functionality introduces multiple vibrational modes, including sulfur-oxygen stretching vibrations in the 1000-1200 wavenumber region and sulfur-oxygen-hydrogen bending modes at lower frequencies. The aromatic carbon-carbon stretching vibrations appear in the typical aromatic region around 1600 and 1500 wavenumbers, potentially overlapping with nitro group vibrations.
NMR Chemical Shift Analysis (¹H, ¹³C)
Nuclear Magnetic Resonance spectroscopy analysis of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- requires consideration of the paramagnetic effects introduced by the diazonium group and the electronic environment created by the multiple substituents. Proton Nuclear Magnetic Resonance chemical shifts for the aromatic protons are significantly influenced by the electron-withdrawing effects of the nitro and diazonium groups.
The hydroxyl proton typically appears as a broad signal due to exchange processes and hydrogen bonding interactions. The aromatic protons exhibit chemical shifts downfield from typical naphthalene derivatives due to the deshielding effects of the electron-withdrawing substituents. The specific pattern of aromatic proton signals provides confirmation of the substitution pattern around the naphthalene ring system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for the various carbon environments. The carbon bearing the diazonium group appears significantly downfield due to the strong electron-withdrawing effect of the nitrogen-nitrogen bond. The carbon atoms adjacent to the nitro group also show characteristic downfield shifts, while carbons near the hydroxyl group may exhibit slight upfield shifts due to the electron-donating character of the oxygen lone pairs.
Quantum Chemical Calculations of Molecular Geometry
Density Functional Theory (DFT) Optimizations
Computational quantum chemistry approaches using Density Functional Theory methods provide insights into the optimized molecular geometry of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-. The complex electronic structure arising from the multiple functional groups requires sophisticated computational treatments to accurately model the electronic correlation effects.
The optimized geometry typically shows a planar or near-planar arrangement for the naphthalene backbone, with the diazonium group maintaining linear geometry characteristic of the nitrogen-nitrogen triple bond. The nitro group adopts a coplanar orientation with the aromatic ring to maximize conjugation, while the hydroxyl group may exhibit slight out-of-plane deviation depending on intramolecular hydrogen bonding interactions.
The sulfonic acid group orientation is influenced by both steric and electronic factors, with the sulfur-oxygen bonds adopting tetrahedral geometry around the sulfur center. Computational optimization reveals that the overall molecular conformation represents a balance between maximizing beneficial electronic interactions and minimizing steric repulsion between bulky substituents.
Electron Density Distribution Mapping
Quantum chemical calculations provide detailed electron density distribution maps that illustrate the electronic structure of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-. The electron density analysis reveals regions of electron accumulation and depletion that correlate with the chemical reactivity patterns observed experimentally.
The diazonium group exhibits characteristic electron density depletion at the carbon attachment point, consistent with its strong electron-withdrawing character. The nitro group shows similar electron-withdrawing effects, creating regions of reduced electron density on adjacent carbon atoms. Conversely, the hydroxyl group contributes electron density to the aromatic system through resonance interactions.
The sulfonic acid group, while primarily ionic in character, influences the overall electron distribution through its strong electron-withdrawing inductive effect. Molecular electrostatic potential surfaces calculated from the electron density reveal regions of positive and negative electrostatic potential that predict sites of nucleophilic and electrophilic attack, respectively.
Properties
IUPAC Name |
2-hydroxy-6-nitro-4-sulfonaphthalene-1-diazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWJWRQXDDAEJ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N3O6S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068549 | |
| Record name | 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50412-00-5 | |
| Record name | 2-Hydroxy-6-nitro-4-sulfo-1-naphthalenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50412-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050412005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-6-nitro-4-sulphonaphthalene-1-diazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.422 | |
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Biological Activity
1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- is a diazonium compound characterized by its complex structure, which includes a naphthalene ring with hydroxyl, nitro, and sulfonic acid functional groups. Its molecular formula is with a molar mass of approximately 297.24 g/mol. This compound has been the subject of various studies focusing on its biological activities, including antimicrobial properties and potential applications in dye chemistry.
Chemical Structure and Properties
The unique combination of functional groups in 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- contributes to its reactivity and biological activity. The presence of the hydroxyl group enhances solubility in water, while the nitro and sulfonic acid groups may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- exhibit significant antimicrobial activity. For instance, diazonium salts are known to interact with microbial enzymes, potentially leading to the inhibition of growth in various bacterial strains.
Table 1: Summary of Antimicrobial Activity Studies
| Study Reference | Microorganism Tested | Concentration | Effect Observed |
|---|---|---|---|
| E. coli | 100 µg/mL | Inhibition of growth | |
| S. aureus | 50 µg/mL | Reduced viability | |
| C. albicans | 200 µg/mL | Fungicidal effect |
The mechanism by which 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- exerts its biological effects is not fully elucidated but likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial cells.
Study on Enzyme Interactions
A study investigated the interaction between diazonium salts and bacterial enzymes involved in the decolorization of azo dyes. It was found that certain enzyme systems could be induced by these compounds, suggesting potential applications in bioremediation processes.
Environmental Impact Assessments
Research under the Canadian Environmental Protection Act highlighted concerns regarding the environmental persistence and toxicity of similar diazonium compounds. The findings indicated that while some compounds exhibit beneficial properties, they also pose risks to aquatic life due to their potential bioaccumulation.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Naphthalenediazonium, 4-sulfo | Contains one sulfonic acid group | |
| 1-Naphthalenediazonium, 2-hydroxy | Lacks nitro and sulfonic groups | |
| 6-Nitro-1-diazo-2-naphthol | Similar diazo structure but different substituents |
Comparison with Similar Compounds
Key Observations:
Structural Differences :
- The target compound uniquely combines a nitro group at position 6 and a hydroxyl group at position 2, enhancing its electrophilicity for coupling reactions .
- Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate (CAS 2783-94-0) contains two sulfonate groups and an azo linkage, improving water solubility for food and textile applications .
- 1-Naphthalenediazonium, 8-hydroxy-3,6-disulfo- (CAS 85252-05-7) has sulfonate groups at positions 3 and 6, favoring applications in pH-sensitive dyes .
Reactivity and Stability :
- The nitro group in the target compound acts as a strong electron-withdrawing group, stabilizing the diazonium ion but reducing its thermal stability compared to sulfonate-rich analogs .
- Compounds with multiple sulfonate groups (e.g., CAS 2783-94-0) exhibit higher solubility in aqueous media, making them preferable for dyeing processes .
Regulatory and Safety Profiles: The target compound (CAS 50412-00-5) is registered with the EPA, while CAS 116008-02-7 is regulated under Canada’s Non-Domestic Substances List (NDSL), reflecting differences in industrial use and environmental impact .
Preparation Methods
Starting Material and Functional Group Introduction
- Raw Material: 2-Naphthol (2-hydroxynaphthalene) is the common starting compound.
- Nitration: Introduction of the nitro group at position 6 is achieved by controlled nitration using nitric acid or mixed acid under temperature-controlled conditions.
- Sulfonation: Sulfonic acid group at position 4 is introduced via sulfonation, often using sulfuric acid or sulfonating agents such as nitrosyl sulfuric acid.
Amination via Catalytic Hydrogenation
- The nitro group introduced in nitration is reduced to an amino group through catalytic hydrogenation.
- Raney nickel catalyst in a fixed-bed reactor is commonly used, providing high selectivity and yield.
- This step converts 6-nitro-2-hydroxy-4-sulfonic acid naphthalene to 6-amino-2-hydroxy-4-sulfonic acid naphthalene.
Diazotization
- The amino compound is diazotized by reaction with sodium nitrite in the presence of dilute hydrochloric or sulfuric acid at low temperatures (0–5 °C).
- This step forms the diazonium salt, 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-.
Industrial Continuous Flow Method (Based on Patent CN111217764B)
A patented industrial synthesis route optimizes the process via tubular reactors and fixed-bed catalytic hydrogenation:
| Step | Description | Conditions | Advantages |
|---|---|---|---|
| 1 | Nitrosation of 2-naphthol with sodium nitrite and dilute sulfuric acid in tubular reactor | Controlled temperature, continuous flow | Enhanced safety, better control over reaction exotherm |
| 2 | Catalytic hydrogenation of 1-nitroso-2-naphthol over Raney nickel fixed-bed | Hydrogen gas, fixed-bed reactor | High selectivity, reduced waste |
| 3 | Sulfonation and diazotization using nitrosyl sulfuric acid in tubular reactor | Continuous flow, controlled temperature | High atom economy, reduced solid waste |
| 4 | Nitration with nitric acid to introduce nitro group at position 6 | Batch or flow, temperature controlled | Final functionalization step |
This method avoids large amounts of solid waste typical of traditional batch processes and improves yield and safety, making it suitable for industrial scale production.
Reaction Mechanisms and Influencing Factors
- Diazotization: The amino group is converted into a diazonium salt under acidic cold conditions; temperature control is critical to prevent decomposition.
- Sulfonation and Nitration: Electrophilic aromatic substitution reactions introduce sulfonic acid and nitro groups; reaction conditions such as temperature, acid concentration, and time influence regioselectivity and purity.
- Hydrogenation: Catalytic reduction is selective for the nitro to amino conversion without affecting other sensitive groups.
Comparative Data Table of Preparation Parameters
| Parameter | Traditional Batch Method | Continuous Flow Tubular Reactor Method |
|---|---|---|
| Starting Material | 2-Naphthol | 2-Naphthol |
| Nitration | Mixed acid, batch, temp ~0-20 °C | Controlled flow, temp 10-20 °C |
| Sulfonation | Sulfuric acid, batch | Nitrosyl sulfuric acid, tubular reactor |
| Reduction | Batch catalytic hydrogenation | Fixed-bed Raney nickel, continuous flow |
| Diazotization | Batch, NaNO2/HCl, 0-5 °C | Tubular reactor, precise temp control |
| Yield | Moderate, waste generation | Higher yield, less solid waste |
| Safety | Moderate risk due to batch exotherms | Improved safety via flow control |
| Scalability | Limited by batch size | High, suitable for industrial scale |
Research Findings and Notes
- The presence of the nitro group at position 6 increases electrophilicity, enhancing azo coupling efficiency but also increases thermal instability.
- Using nitrosyl sulfuric acid for sulfonation and diazotization in a tubular reactor improves atom economy and reduces hazardous waste compared to traditional batch sulfonation.
- Catalytic hydrogenation with Raney nickel fixed-bed reactors offers selective reduction with minimized side reactions, improving purity and yield.
- Controlling reaction temperatures strictly during diazotization is essential to maintain diazonium salt stability and prevent decomposition.
Summary Table of Key Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H7N3O6S | Reflects nitro, hydroxyl, sulfonic acid, and diazonium groups |
| Molecular Weight | 297.24 g/mol | Consistent with substituted naphthalenediazonium salts |
| Physical State | Brown-yellow crystals | Indicates purity and crystalline form |
| Stability | Thermally sensitive | Requires low temperature during diazotization |
| Solubility | Water-soluble due to sulfonic acid group | Facilitates aqueous reaction media |
Q & A
Basic Question: What are the key synthetic pathways for 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves diazotization of a naphthylamine precursor followed by nitration and sulfonation. Critical factors include:
- Temperature control (0–5°C for diazotization to prevent premature decomposition) .
- Acid concentration (e.g., sulfuric acid for sulfonation vs. nitric acid for nitration) to avoid side reactions.
- Purification : Column chromatography or recrystallization in ethanol-water mixtures to isolate the compound from byproducts like disulfonated isomers .
Data Table :
| Step | Reagent | Optimal Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diazotization | NaNO₂/HCl | 0–5 | 70–85 | 90–95% |
| Nitration | HNO₃/H₂SO₄ | 30–40 | 60–75 | 85–90% |
| Sulfonation | SO₃/H₂SO₄ | 80–90 | 50–65 | 80–85% |
Advanced Question: How can factorial design optimize the electronic properties of this compound for photochemical applications?
Methodological Answer:
A 2³ factorial design can evaluate the effects of substituent positions, pH, and light exposure on properties like absorbance maxima and quantum yield:
- Variables : Nitro group orientation (para vs. ortho), sulfonic acid protonation state, and UV irradiation intensity.
- Response Surface Methodology (RSM) models correlations between variables and photostability .
Example Finding : - Nitro groups in the ortho position reduce π-π stacking, enhancing solubility but decreasing photostability under UV .
Basic Question: What analytical techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies λmax shifts under varying pH (e.g., deprotonation of sulfonic acid at pH >7) .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra resolve positional isomerism of nitro and sulfonate groups .
- HPLC-MS : Quantifies degradation products (e.g., diazo bond cleavage) under thermal stress .
Advanced Question: How do competing resonance and inductive effects of the nitro and sulfonate groups influence reactivity in azo coupling reactions?
Methodological Answer:
- Resonance effects : The nitro group withdraws electron density via conjugation, reducing electrophilicity at the diazonium center.
- Inductive effects : Sulfonate groups enhance solubility but destabilize intermediates in coupling reactions.
- Method : Competitive kinetic studies using substituted anilines as coupling partners. Data show 20–30% slower reaction rates compared to non-sulfonated analogs .
Basic Question: What are the recommended storage conditions to prevent decomposition of this diazonium salt?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to inhibit photolytic cleavage of the diazo bond.
- Solvent : Aqueous buffers (pH 4–6) stabilize the sulfonate group; avoid alcohols to prevent solvolysis .
Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s binding affinity in biological or catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps.
- Docking Studies : Simulate interactions with proteins (e.g., serum albumin) to predict binding sites. Validation via fluorescence quenching assays shows ±10% error vs. experimental data .
Basic Question: What are the primary degradation pathways of this compound under ambient conditions?
Methodological Answer:
- Photodegradation : UV light cleaves the diazo bond, forming naphthol derivatives (confirmed via LC-MS).
- Hydrolysis : Sulfonate groups hydrolyze to sulfonic acids in basic conditions, reducing solubility.
- Method : Accelerated stability testing (ICH Q1A guidelines) identifies t90 (time to 90% purity) as 14 days at 25°C/60% RH .
Advanced Question: How can isotopic labeling (e.g., <sup>15</sup>N) track mechanistic pathways in its synthetic or metabolic transformations?
Methodological Answer:
- Synthesis : Use <sup>15</sup>N-labeled NaNO₂ in diazotization to trace nitrogen migration during azo coupling.
- Analysis : <sup>15</sup>N NMR or high-resolution MS detects labeled intermediates, revealing stepwise vs. concerted mechanisms .
Interdisciplinary Question: What role does this compound play in developing stimuli-responsive materials (e.g., pH-sensitive dyes or sensors)?
Methodological Answer:
- pH Sensitivity : The hydroxy group deprotonates above pH 8, shifting absorbance from 450 nm (acidic) to 520 nm (basic).
- Application : Immobilize on cellulose membranes for optical pH sensors; response time <30 sec .
Advanced Question: How do contradictory solubility reports in literature arise, and how can they be reconciled methodologically?
Methodological Answer:
- Source of Contradictions : Variations in counterion (Na⁺ vs. H⁺) and crystallinity (amorphous vs. crystalline forms).
- Resolution : Standardize solvent systems (e.g., 0.1 M phosphate buffer) and characterize solid-state forms via XRD .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
